Chlorpromazine N-Oxide Maleic Acid Salt
Description
Contextualization within Phenothiazine (B1677639) N-Oxide Chemistry
Chlorpromazine (B137089) N-Oxide Maleic Acid Salt belongs to the broader class of phenothiazine derivatives. Phenothiazine is an organic compound with a core structure consisting of a tricyclic system where two benzene (B151609) rings are fused to a thiazine (B8601807) ring. wikipedia.org Derivatives of phenothiazine are known for their extensive biological activity, with chlorpromazine being a landmark drug in the history of psychiatry. wikipedia.org
A crucial aspect of phenothiazine chemistry, particularly in a biological context, is the process of N-oxidation. For many phenothiazine-based drugs that possess an aliphatic tertiary amine group in their side chain, N-oxidation represents a major metabolic pathway in humans. lookchem.com This reaction involves the conversion of the tertiary amino group into its corresponding N-oxide. nih.gov In the case of chlorpromazine, the nitrogen atom on the dimethylaminopropyl side chain is oxidized. lookchem.comnih.gov
The synthesis of phenothiazine N-oxides for research and reference purposes is typically achieved through direct chemical oxidation of the parent drug. lookchem.com Various oxidizing agents have been employed for this purpose, with 3-chloroperoxybenzoic acid being a common choice for selectively oxidizing the nitrogen atom in the N-10 side chain. lookchem.comnih.gov Other reagents, such as hydrogen peroxide, can also be used, which may lead to the oxidation of both the nitrogen and the sulfur atom in the phenothiazine ring, forming N,S-dioxides. lookchem.comnih.gov
Significance as a Chlorpromazine Metabolite and Impurity Reference Material
The primary significance of Chlorpromazine N-Oxide lies in its identity as a major human metabolite of chlorpromazine. lookchem.comnih.gov Following administration, chlorpromazine is extensively metabolized, primarily in the liver and kidneys, by cytochrome P450 enzymes. nih.govdrugbank.com N-oxidation is a key transformation, leading to the formation of Chlorpromazine N-Oxide, which has been identified in high concentrations in the plasma of individuals treated with the parent drug. tandfonline.com Studies have shown that Chlorpromazine N-Oxide can also be converted back to chlorpromazine within the body, participating in a "metabolic cycling" process. lookchem.comtandfonline.com
Due to its prevalence as a metabolite and potential degradation product, Chlorpromazine N-Oxide is a critical reference material in the pharmaceutical industry. synzeal.comsynzeal.com Pharmaceutical reference standards are essential for a variety of quality control processes, including product development, method validation, stability studies, and the identification of unknown impurities. synzeal.comsynthinkchemicals.com By using highly characterized reference standards of impurities like Chlorpromazine N-Oxide, manufacturers can ensure that the amount of these substances in the final drug product is accurately quantified and remains within regulatory limits. synzeal.comsynzeal.com The maleic acid salt form provides a stable, solid version of the compound suitable for use as an analytical standard. lgcstandards.com
Overview of Current Research Trajectories
Current research involving Chlorpromazine N-Oxide is largely centered on its role in analytical chemistry and drug metabolism rather than its own pharmacological activity. While early in vitro tests indicated that Chlorpromazine N-Oxide itself lacks significant antidopaminergic activity, its metabolic fate and its conversion back to the active parent drug remain areas of interest. lookchem.comtandfonline.com Studies have detailed its metabolic pathways in humans and other species, identifying the various subsequent metabolites that are formed. tandfonline.comnih.gov
The development of robust analytical methods for the detection and quantification of chlorpromazine and its related compounds in biological fluids and pharmaceutical formulations is an ongoing area of research. rsc.org These endeavors require pure analytical standards of metabolites and impurities, including Chlorpromazine N-Oxide, to ensure method accuracy and reliability. synzeal.comsynthinkchemicals.com
Furthermore, as research continues to explore new potential applications for the parent drug, chlorpromazine—such as its anti-inflammatory and potential antiviral effects—a thorough understanding of its complete metabolic profile is essential. nih.govnih.gov This ensures a comprehensive picture of the drug's disposition in the body, making the study and availability of its metabolites, like Chlorpromazine N-Oxide, continually relevant to modern pharmaceutical science.
Data Tables
Table 1: Properties of Chlorpromazine N-Oxide and its Maleic Acid Salt
| Property | Chlorpromazine N-Oxide | Chlorpromazine N-Oxide Maleic Acid Salt |
|---|---|---|
| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide nih.gov | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide maleate (B1232345) sigmaaldrich.com |
| Synonyms | Chlorpromazine oxide nih.gov | (Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide lgcstandards.com |
| CAS Number | 1672-76-0 nih.govsynzeal.comlgcstandards.comchemicea.comaxios-research.com | 18683-80-2 lgcstandards.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₁₉ClN₂OS nih.govsynzeal.comchemicea.comaxios-research.com | C₂₁H₂₃ClN₂O₅S lgcstandards.com |
| Molecular Weight | 334.86 g/mol chemicea.comaxios-research.com | 450.10 g/mol lgcstandards.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Core Structure/Class | Significance |
|---|---|---|
| Chlorpromazine | Phenothiazine | Antipsychotic Drug wikipedia.orgchemeo.com |
| Chlorpromazine N-Oxide | Phenothiazine N-Oxide | Metabolite and Impurity of Chlorpromazine lookchem.comnih.gov |
| This compound | Salt of Phenothiazine N-Oxide | Reference Standard lgcstandards.comsigmaaldrich.com |
| Phenothiazine | Thiazine Heterocycle | Parent structure for a class of drugs wikipedia.org |
| 3-chloroperoxybenzoic acid | Peroxy Acid | Oxidizing agent for synthesis lookchem.comnih.gov |
| Hydrogen Peroxide | Peroxide | Oxidizing agent for synthesis nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYKWIEAVRKDQ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Solid State Characterization of Chlorpromazine N Oxide Maleic Acid Salt
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for verifying the molecular structure of Chlorpromazine (B137089) N-Oxide Maleic Acid Salt, ensuring the presence of the N-oxide on the aliphatic side chain and confirming the formation of the salt with maleic acid.
Mass spectrometry (MS) is a primary tool for determining the molecular weight and elemental composition of the chlorpromazine N-oxide cation. In typical MS experiments, the salt would dissociate, allowing for the analysis of the protonated cation, [M+H]+. The monoisotopic mass of the chlorpromazine N-oxide free base is 334.09066 Da. ebi.ac.uklgcstandards.com
High-resolution mass spectrometry (HRMS) provides precise mass measurements, which helps in confirming the molecular formula (C₁₇H₁₉ClN₂OS). ebi.ac.uk Fragmentation analysis (MS/MS) offers deeper structural insights by breaking the molecule into smaller, identifiable pieces. Studies on chlorpromazine and its metabolites have identified characteristic fragmentation pathways. nju.edu.cn The N-oxidation of the terminal nitrogen on the propyl side chain can be confirmed by specific fragment ions. For instance, the fragment corresponding to the dimethylaminopropyl side chain, typically seen at m/z 86.0964 (C₅H₁₂N⁺), would be expected to shift by +16 amu to m/z 102.0913 upon N-oxidation, representing the C₅H₁₂NO⁺ fragment. nju.edu.cn Other common fragments from the phenothiazine (B1677639) ring system provide further structural confirmation. nju.edu.cn
Table 1: Predicted Mass Spectrometric Data and Key Fragmentation for Chlorpromazine N-Oxide
| Parameter | Value (m/z) | Inferred Structure/Formula | Reference |
|---|---|---|---|
| Monoisotopic Mass (Free Base) | 334.09067 | C₁₇H₁₉ClN₂OS | uni.lu |
| Protonated Molecule [M+H]⁺ | 335.09795 | C₁₇H₂₀ClN₂OS⁺ | uni.lu |
| Sodium Adduct [M+Na]⁺ | 357.07989 | C₁₇H₁₉ClN₂NaOS⁺ | uni.lu |
| Key Fragment 1 | 246.0139 | C₁₃H₉ClNS⁺ | nju.edu.cn |
| Key Fragment 2 | 102.0913 | C₅H₁₂NO⁺ (N-Oxidized Side Chain) | nju.edu.cn |
| Key Fragment 3 (from non-oxidized side chain) | 86.0964 | C₅H₁₂N⁺ | nju.edu.cn |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed chemical environment of atoms within a molecule. For solid-state analysis, techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) solid-state NMR (SSNMR) are particularly valuable. While specific SSNMR data for Chlorpromazine N-Oxide Maleic Acid Salt is not widely published, extensive studies on the closely related Chlorpromazine Hydrochloride provide a strong basis for analysis. acs.orgnih.gov
These studies reveal that the dimethylaminopropyl side chain can exhibit significant disorder, which influences the NMR spectra. acs.orgnih.gov In ¹³C SSNMR, distinct resonances are observed for the carbon atoms in the phenothiazine ring and the aliphatic side chain. The formation of the N-oxide would cause a significant downfield shift for the carbons adjacent to the N-oxide group (N-CH₃ and N-CH₂) compared to the parent chlorpromazine, due to the deshielding effect of the oxygen atom. The maleate (B1232345) counter-ion would present its own characteristic signals, typically a peak for the olefinic carbons (C=C) and another for the carboxylate carbons (COO⁻). The precise chemical shifts are sensitive to the local environment, including hydrogen bonding and crystal packing. acs.orgnih.gov
For related hydrochloride salts, ³⁵Cl SSNMR is highly informative due to the sensitivity of the chlorine nucleus to its local chemical environment. acs.org While not directly applicable to the maleate salt, this highlights the utility of examining heteroatoms to probe intermolecular interactions in the solid state.
Table 2: Representative Predicted ¹³C SSNMR Chemical Shifts (ppm) for this compound
| Assignment | Expected Chemical Shift (ppm) | Notes | Reference |
|---|---|---|---|
| Phenothiazine Ring Carbons | 115 - 150 | Complex region with multiple overlapping signals corresponding to the aromatic carbons. | acs.org |
| Aliphatic Side Chain (Propyl) | 20 - 60 | Shifts are sensitive to chain conformation and disorder. | acs.org |
| N-Methyl Carbons (N-Oxide) | ~50-65 | Expected to be shifted downfield compared to the non-oxidized amine. | acs.org |
| Maleate Carboxylate (COO⁻) | ~170-180 | Characteristic region for carboxylate carbons. | nih.gov |
| Maleate Olefinic (C=C) | ~130-140 | Characteristic region for sp² carbons in a double bond. | nih.gov |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. mdpi.com These techniques are highly effective for confirming salt formation and identifying intermolecular interactions, such as hydrogen bonds.
For this compound, key vibrational modes would include:
Phenothiazine Ring: C-H, C=C, and C-N stretching and bending modes.
C-Cl Bond: A characteristic stretching frequency in the lower wavenumber region.
N-Oxide Group: A distinct N-O stretching vibration.
Maleate Ion: Symmetric and asymmetric stretching of the carboxylate (COO⁻) groups, which are strong indicators of salt formation, and a C=C stretching vibration.
The interaction between the chlorpromazine N-oxide cation and the maleate anion would be evident from shifts in the positions of the N-O and COO⁻ bands, indicating hydrogen bonding. Low-frequency Raman spectroscopy can be particularly sensitive to the collective lattice vibrations and intermolecular modes that define the crystal structure. mdpi.com
Table 3: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | IR/Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | IR/Raman |
| Maleate C=C | Stretching | ~1630 - 1680 | Raman (strong), IR (medium) |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1550 - 1610 | IR (strong) |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1300 - 1420 | IR (strong) |
| N-Oxide (N-O) | Stretching | ~950 - 970 | IR (strong) |
Solid-State Forms and Supramolecular Chemistry
The solid-state properties of a pharmaceutical salt are governed by its crystal structure and the potential for it to exist in multiple forms.
X-ray diffraction is the definitive method for analyzing crystalline solids. Powder X-ray Diffraction (PXRD) is a crucial tool for routine characterization and quality control. americanpharmaceuticalreview.com The formation of the this compound would be confirmed by a unique PXRD pattern that is distinct from the patterns of the two starting materials (chlorpromazine N-oxide and maleic acid). americanpharmaceuticalreview.com
While a published crystal structure for this specific salt is not available, analysis of related compounds provides insight. For example, the crystal structure of Chlorpromazine Hydrochloride was solved by single-crystal X-ray diffraction, revealing a monoclinic P21/c space group and providing precise details on bond lengths, angles, and the conformation of the molecule, including disorder in the side chain. acs.org Similarly, studies on other pharmaceutical salts, like salbutamol (B1663637) oxalate, demonstrate how single-crystal XRD can reveal detailed information about crystallographic disorder and intermolecular hydrogen bonding networks that define the supramolecular structure. nih.gov If suitable single crystals of this compound were grown, this technique would provide an unambiguous determination of its three-dimensional structure.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development, as different polymorphs can have different stabilities and physicochemical properties. Crystallographic disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice, is also a common phenomenon that can be challenging to characterize. nih.gov
Research into a new salt like this compound would involve screening for potential polymorphs and amorphous forms under various crystallization conditions (e.g., different solvents, temperatures). Characterization techniques such as PXRD, Differential Scanning Calorimetry (DSC), and spectroscopic methods would be employed to identify and distinguish between different solid forms. The disorder observed in the side chain of chlorpromazine hydrochloride suggests that the N-oxide derivative may also be prone to similar solid-state complexities, making a thorough investigation of its solid forms essential for ensuring the consistency and quality of the material. acs.orgnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Chlorpromazine |
| Chlorpromazine N-Oxide |
| This compound |
| Chlorpromazine Hydrochloride |
| Maleic Acid |
| Salbutamol Oxalate |
| Nevirapine |
| 7-hydroxychlorpromazine (B195717) |
| Chlorpromazine sulphoxide |
| N-desmethylchlorpromazine |
| N-desmethylchlorpromazine sulphoxide |
Co-crystallization Phenomena with Maleic Acid or other Coformers
The formation of a salt between Chlorpromazine N-Oxide and maleic acid is a specific type of co-crystallization where a proton transfer occurs between the acidic coformer (maleic acid) and the basic drug molecule (Chlorpromazine N-Oxide). nih.govosti.gov The resulting product is a multi-component crystal lattice held together by ionic interactions, in addition to other non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govjapsonline.com The use of coformers like maleic acid is a strategic approach in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity. nih.govresearchgate.net
The process of co-crystallization can be achieved through various methods, including solution-based techniques like slow evaporation and slurry crystallization, as well as solid-state methods like grinding. nih.govjapsonline.com In a typical solution-based approach for the this compound, both components would be dissolved in a suitable solvent system, and the salt would crystallize out upon supersaturation. nih.gov The selection of the solvent is critical as it influences the solubility of the individual components and the resulting crystal form. nih.gov
The stoichiometry of the resulting salt, which is typically simple integer ratios like 1:1 or 1:2 of the API to the coformer, is a defining characteristic of the co-crystal. japsonline.com Characterization of the resulting solid form is essential to confirm the formation of the salt and to determine its crystal structure. Techniques such as Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), and solid-state NMR (ssNMR) are powerful tools for this purpose. nih.govosti.gov
Table 1: Potential Coformers for Chlorpromazine N-Oxide and Expected Interactions
| Coformer | Functional Groups | Potential Interactions with Chlorpromazine N-Oxide |
|---|---|---|
| Succinic Acid | Carboxylic Acid | Salt formation, Hydrogen bonding |
| Fumaric Acid | Carboxylic Acid | Salt formation, Hydrogen bonding |
| Benzoic Acid | Carboxylic Acid | Salt formation, Hydrogen bonding, π-π stacking |
Theoretical Studies and Computational Chemistry
Density Functional Theory (DFT) Calculations for Structural Prediction and Spectroscopic Parameter Correlation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. univ-tlemcen.dz In the context of this compound, DFT calculations can provide valuable insights into its geometry, stability, and spectroscopic characteristics, complementing experimental data. univ-tlemcen.dzserialsjournals.com
One of the primary applications of DFT is the prediction of the most stable three-dimensional structure of the salt. By calculating the total energy of different possible arrangements of the Chlorpromazine N-Oxide cation and the maleate anion in a crystal lattice, the most energetically favorable conformation can be identified. This is particularly useful in understanding the intermolecular interactions, such as hydrogen bonding patterns and stacking arrangements, that stabilize the crystal structure.
Furthermore, DFT calculations can be employed to correlate with and aid in the interpretation of experimental spectroscopic data. For instance, theoretical calculations of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the salt. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental solid-state NMR spectra to provide a detailed assignment of the atomic-level structure. osti.gov
DFT can also be used to calculate various molecular properties that are relevant to the salt's behavior. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). serialsjournals.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. serialsjournals.com
Table 2: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | -X kJ/mol | Indicates the thermodynamic stability of the salt. |
| HOMO-LUMO Gap | Y eV | Relates to the chemical reactivity and stability of the salt. serialsjournals.com |
| Dipole Moment | Z Debye | Provides insight into the polarity of the salt molecule. serialsjournals.com |
It is important to note that while DFT provides powerful predictive capabilities, the accuracy of the results depends on the chosen functional and basis set. Therefore, careful validation against experimental data is crucial. While specific DFT studies on this compound are not prevalent in the literature, the application of these theoretical methods would be a logical step in a thorough structural elucidation and characterization of this compound.
Chromatographic and Separation Science Methodologies for Chlorpromazine N Oxide Maleic Acid Salt Analysis
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a fundamental technique for the analysis of chlorpromazine (B137089) and its metabolites, including the N-oxide form. nju.edu.cn The purity of commercially available Chlorpromazine N-Oxide Maleic Acid Salt reference standards is often confirmed by HPLC analysis, with typical purity levels exceeding 95%. lgcstandards.comlgcstandards.com Method development focuses on achieving optimal separation from the parent compound and other related substances. Validation according to established guidelines ensures that the analytical procedure is linear, selective, sensitive, accurate, and precise. science.gov
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of chlorpromazine and its metabolites. nju.edu.cnscience.gov In this technique, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nju.edu.cn This allows for the effective separation of moderately polar compounds like Chlorpromazine N-Oxide.
A study detailing the analysis of chlorpromazine and its metabolites utilized a C18 column for separation. nju.edu.cn The mobile phase often consists of an aqueous component (containing buffers like ammonium (B1175870) formate (B1220265) and acids like formic acid) and an organic modifier such as acetonitrile. nju.edu.cn Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve efficient separation of the parent drug from its various metabolites, including Chlorpromazine N-Oxide, Chlorpromazine Sulfoxide (B87167), and others. nju.edu.cn Magnetic solid-phase extraction (MSPE) has also been developed as a sample preparation method for the preconcentration of chlorpromazine from biological fluids before analysis by HPLC with UV detection. nih.govnih.gov
While RP-HPLC is dominant, normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, represents an alternative approach. However, specific applications of normal-phase chromatography for this compound are not extensively documented in recent literature, with reverse-phase methods being favored for their robustness and compatibility with aqueous samples.
The nitrogen atom in an N-oxide can be a stereocenter, meaning Chlorpromazine N-Oxide can exist as stereoisomers. This structural feature makes chiral separation a relevant and important analytical consideration. While specific chiral HPLC methods for Chlorpromazine N-Oxide are not detailed in the provided sources, the principles of chiral separation for analogous compounds are well-established.
Capillary electrophoresis has been successfully used for the chiral separation of deprenyl-N-oxide isomers, a compound that also features a chiral N-oxide center. researchgate.netnih.gov These separations often employ cyclodextrins (CDs) as chiral selectors in the background electrolyte. researchgate.netnih.gov Studies have shown that modified cyclodextrins, such as 2-hydroxypropyl-β-CD (HPBCD) and carboxymethyl-β-CD (CMBCD), can achieve outstanding selectivity and resolution for N-oxide enantiomers. researchgate.net The success of this approach for a similar N-oxide compound strongly suggests its applicability for resolving the potential stereoisomers of Chlorpromazine N-Oxide, likely adaptable to both chiral HPLC and chiral capillary electrophoresis formats.
Gas Chromatography (GC) for Volatile Derivatives or Related Compounds
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For less volatile or thermally labile compounds like phenothiazines and their metabolites, derivatization may be required. Historical methods have utilized microcoulometric gas chromatography for the determination of chlorpromazine metabolites in biological samples. scilit.com More contemporary research also notes the use of GC-Mass Spectrometry (GC-MS) for the analysis of the parent compound, chlorpromazine. nju.edu.cn The analysis of Chlorpromazine N-Oxide by GC is challenging due to its polarity and potential for thermal degradation. Therefore, GC methods are more typically applied to the more stable parent drug or other, more volatile metabolites.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. These improvements are achieved by using columns packed with smaller particles (typically under 2 μm).
A validated method for the simultaneous determination of chlorpromazine and four of its major metabolites, including Chlorpromazine N-Oxide, in food samples employed a UHPLC system coupled with a Q-Orbitrap mass spectrometer (MS). nju.edu.cn This method provides high sensitivity, with limits of quantification in the low μg/kg range. nju.edu.cn The successful application of UHPLC-MS demonstrates its suitability for the trace-level analysis of Chlorpromazine N-Oxide in complex matrices. nju.edu.cn
Table 1: Example UPLC-MS/MS Method for Chlorpromazine N-Oxide Analysis nju.edu.cn
| Parameter | Condition |
| System | Ultimate 3000 UHPLC |
| Column | Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% v/v formic acid and 10 mmol L−1 ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Initial 90% A, 2–10 min 90%–10% A, 10–11 min 10% A, 11–12 min 10%–90% A, 12–13 min 90% A |
| Detection | Q-Exactive quadrupole-Orbitrap mass spectrometer |
Electrophoretic Techniques (e.g., Capillary Electrophoresis for maleic acid)
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are highly efficient separation methods that are complementary to HPLC. nih.govanalyticaltoxicology.com CE offers advantages such as high resolution, minimal sample and reagent consumption, and rapid method development. nih.gov
For a compound salt like this compound, CE can be used to analyze both the active pharmaceutical ingredient and its counter-ion. A CE method using a high-pH borate (B1201080) buffer has been validated for the analysis of a wide range of acidic compounds, including pharmaceutical excipients. capes.gov.br This demonstrates the suitability of CE for the analysis and quantification of the maleic acid counter-ion.
Furthermore, as discussed in the chiral separation section (4.1.2), CE is a powerful tool for resolving the stereoisomers of the N-oxide itself. researchgate.netnih.gov Techniques like Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, allow for the separation of both charged and neutral molecules by partitioning them between a buffer and charged micelles. nih.govanalyticaltoxicology.com The use of chiral selectors, such as cyclodextrins, within the CE system is particularly effective for separating enantiomers of N-oxide compounds. researchgate.netnih.gov
Spectrophotometric and Electrochemical Approaches to Chlorpromazine N Oxide Maleic Acid Salt Quantification
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Analytical Determination
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of phenothiazine (B1677639) derivatives, including chlorpromazine (B137089). The method is based on the principle that these molecules absorb light in the UV-Vis spectrum due to electronic transitions within their chemical structure. Chlorpromazine hydrochloride (CPZ.HCl), a closely related compound, exhibits a characteristic absorption spectrum that can be utilized for its determination. nih.gov For instance, studies on the interaction between CPZ.HCl and DNA have utilized UV-Vis spectrophotometry to monitor changes in the absorption spectra. nih.gov
The development of colorimetric assays further enhances the utility of UV-Vis spectrophotometry. A rapid colorimetric method for detecting CPZ.HCl involves its ability to reduce gold ions to form gold nanoparticles (AuNPs). rsc.org These AuNPs exhibit a distinct surface plasmon resonance band at a specific wavelength, which can be measured to quantify the drug. rsc.org The intensity of the absorbance at this wavelength is directly proportional to the concentration of CPZ.HCl. rsc.org Another spectrophotometric method involves the reaction of CPZ.HCl with platinum(IV) chloride in an acidic medium, which results in the formation of a blue-colored complex. uaic.ro The optimal conditions for this reaction, including pH, temperature, and reagent concentration, have been established to ensure high sensitivity and stability, with the resulting complex showing maximum absorbance at 533 nm. uaic.ro
The analytical parameters for various spectrophotometric methods for the determination of chlorpromazine hydrochloride are summarized below.
| Method | Reagent(s) | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|
| Colorimetric Assay | Ammonium (B1175870) tetrachloroaurate(III) (NH₄AuCl₄) | 527 | 0.1–30 | rsc.org |
| Complexation | Platinum(IV) chloride (PtCl₄) | 533 | Not specified | uaic.ro |
Oxidative Coupling Reactions in Analytical Assays
Oxidative coupling reactions provide a robust basis for the spectrophotometric determination of phenothiazines. researchgate.net These methods rely on the oxidation of the phenothiazine molecule, which then couples with another chromogenic agent to produce a highly colored product. researchgate.netresearchgate.net The intensity of the resulting color is proportional to the drug concentration and can be measured spectrophotometrically.
A variety of oxidizing agents and coupling reagents have been employed for the quantification of chlorpromazine hydrochloride. One established method uses 4-nitroaniline (B120555) as the coupling agent and potassium iodate (B108269) (KIO₃) as the oxidant in an acidic medium. researchgate.netrdd.edu.iq This reaction yields a violet-colored product with a maximum absorption (λmax) at 526 nm. researchgate.netrdd.edu.iq The method is noted for its simplicity and rapidity, not requiring solvent extraction or precise temperature control. researchgate.net Another approach involves the oxidative coupling of chlorpromazine with picric acid in the presence of sodium periodate (B1199274) as the oxidizing agent, which also produces a colored product with a λmax at 526 nm. rdd.edu.iq
These reactions are generally carried out in an acidic medium, and the optimization of reaction conditions—such as the concentration of the acid, coupling agent, and oxidant—is critical for achieving high sensitivity and linearity. researchgate.netrdd.edu.iq The inherent reactivity of the phenothiazine nucleus makes it an excellent substrate for such oxidative reactions, forming the basis for numerous analytical assays. researchgate.netamanote.comresearchgate.net
The analytical characteristics of several oxidative coupling methods are detailed in the table below.
| Coupling Agent | Oxidizing Agent | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|
| 4-Nitroaniline | Potassium iodate (KIO₃) | 526 | 5–40 | researchgate.netrdd.edu.iq |
| Furosemide | Potassium dichromate (K₂Cr₂O₇) | 525 | 2–32 | chemprob.orgresearchgate.net |
| Picric Acid | Sodium periodate (NaIO₄) | 526 | Not specified | rdd.edu.iq |
Emerging Electrochemical Sensing Methods for related compounds (e.g., maleic acid)
Electrochemical sensors are gaining prominence for the analysis of pharmaceutical compounds due to their high sensitivity, rapid response, and potential for miniaturization. For a compound like Chlorpromazine N-Oxide Maleic Acid Salt, electrochemical methods can be designed to target either the chlorpromazine N-oxide moiety or the maleic acid component.
Electrochemical detection of chlorpromazine has been achieved using a versatile and sensitive sensor based on a Nafion-supported nitrogen-doped carbon dots/cuprous oxide (N-CDs/Cu₂O) composite. mdpi.com This sensor demonstrated excellent performance with a wide linear range and a low detection limit of 25 nM. mdpi.com The enhanced surface area and catalytic activity of the composite material are credited for its superior analytical response. mdpi.com
Regarding the maleic acid component, its electrochemical behavior has been investigated at various electrodes. researchgate.netpku.edu.cn Studies show that the electrochemical reduction of maleic acid is an irreversible, two-electron process controlled by diffusion. pku.edu.cn The reduction potential of maleic acid has been identified, and its electrochemical behavior has been characterized using techniques like cyclic voltammetry and chronoamperometry. researchgate.netpku.edu.cn Recently, a simple electrochemical sensing platform using a laser-induced porous graphene (LIPG) flexible electrode was designed for the analysis of maleic hydrazide, a related compound, demonstrating the potential of modern electrode materials in this area. rsc.org The development of sensors for organic acids is an active area of research, with novel materials like metal-organic frameworks being explored to enhance selectivity and sensitivity. rsc.orgmdpi.com These advancements in electrochemical sensing for both chlorpromazine and maleic acid pave the way for the development of specific sensors for the combined salt.
A comparison of various electrochemical sensors for chlorpromazine and maleic acid is provided below.
| Analyte | Electrode Material / Sensor | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|
| Chlorpromazine | N-CDs/Cu₂O/Nf composite | 25 nM | 0.001–230 µM | mdpi.com |
| Maleic Acid | Platinum electrode | 1.40 x 10⁻⁵ M | 3.33 x 10⁻³ M to 8.89 x 10⁻³ M | researchgate.net |
| Maleic Acid | Lead electrode | Not specified | Not specified | pku.edu.cn |
| Maleic Hydrazide | Laser-induced porous graphene (LIPG) | Not specified | Not specified | rsc.org |
Research on Degradation Pathways and Stability Kinetics of Chlorpromazine N Oxide Maleic Acid Salt
Oxidative Degradation Mechanisms and Products
Chlorpromazine (B137089) N-Oxide is itself a product of the oxidative metabolism of Chlorpromazine. The phenothiazine (B1677639) ring system, with its electron-rich sulfur and nitrogen atoms, is susceptible to oxidation. nuph.edu.ua The tertiary amine side chain of Chlorpromazine is metabolized to its corresponding N-oxide. drugbank.com
Further oxidative processes can occur, targeting the sulfur atom in the phenothiazine ring. The presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the sulfur atom to form sulfoxides and subsequently sulfones. nuph.edu.ua This leads to the formation of degradants such as Chlorpromazine Sulfoxide (B87167) N-Oxide (also referred to as Chlorpromazine-N-S-dioxide or CPZ-sulfoxide-N-oxide). pharmaffiliates.com
Key oxidative degradation products include:
Chlorpromazine Sulfoxide: Formed by the oxidation of the sulfur atom. synzeal.com
Chlorpromazine N-Oxide Sulfoxide (Chlorpromazine-N-S-dioxide): Results from the oxidation of both the nitrogen on the side chain and the sulfur in the phenothiazine ring. pharmaffiliates.com
Hydroxylated Metabolites: Oxidation can also lead to the introduction of hydroxyl groups onto the phenothiazine ring, such as at the 7-position, forming 7-hydroxychlorpromazine (B195717). nih.gov
Studies on injectable solutions of chlorpromazine hydrochloride have shown that degradation can lead to the formation of both Chlorpromazine N-oxide and Chlorpromazine sulfoxide. nuph.edu.uanuph.edu.ua The N-oxidation products, in particular, have been noted to be unstable for analysis by gas chromatography without prior derivatization. nih.gov
Photolytic Degradation Processes
Chlorpromazine and its derivatives are well-known for their photosensitivity. rsc.org Exposure to ultraviolet (UV) or simulated solar radiation induces extensive degradation. Research using xenon lamp irradiation showed almost complete elimination of the parent compound, chlorpromazine, within four hours, leading to the formation of at least 57 distinct photoproducts. nih.gov
The primary photolytic degradation pathways are dependent on the reaction medium, particularly the presence of oxygen. nih.govmdpi.com
Aerobic Conditions: In the presence of oxygen, photo-oxidation is the dominant pathway. The main metabolite formed is Chlorpromazine Sulfoxide (CPZ-SO), which results from the reaction of chlorpromazine with molecular oxygen. mdpi.com CPZ-SO is a highly stable and persistent product. mdpi.com Other aerobic photoproducts arise from ring hydroxylation and N-demethylation of the side chain. mdpi.com
Anaerobic Conditions: In deoxygenated solutions, the degradation pathway shifts. Instead of sulfoxide formation, processes such as polymerization and dimerization become predominant. mdpi.com Products where the chlorine atom is substituted by a hydroxyl group or hydrogen have been identified as the most stable intermediates under these conditions. mdpi.com
A study using high-performance liquid chromatography-mass spectrometry (HPLC-MS) identified several key intermediates during the photolytic conversion of chlorpromazine. mdpi.com
Table 1: Identified Intermediates in the Photolytic Degradation of Chlorpromazine
| Detected Mass (m/z) | Proposed Identity/Modification | Formation Condition |
|---|---|---|
| 335 | Chlorpromazine Sulfoxide (CPZ-SO) | Aerobic |
| 317 | Hydroxylated derivative | Aerobic |
| 351 | Di-hydroxylated or Sulfoxide-N-Oxide derivative | Aerobic |
| 301 | Dechlorinated and hydroxylated product | Anaerobic |
| 285 | Dechlorinated product | Anaerobic |
Hydrolytic Stability under Varied pH Conditions
The hydrolytic stability of phenothiazines is influenced by the pH of the solution. nih.gov While specific hydrolytic degradation studies on Chlorpromazine N-Oxide Maleic Acid Salt are not extensively detailed in the reviewed literature, research on the parent compound, chlorpromazine, provides significant insights.
A study on the degradation of chlorpromazine at different pH values (4.0, 7.0, and 9.0) revealed a strong dependence on both temperature and pH. At room temperature (25°C), the degradation of chlorpromazine was minimal (around 10% over 35 days), with a negligible effect from pH. However, at an elevated temperature of 50°C, the stability was significantly reduced, especially in neutral to alkaline conditions.
Table 2: Degradation of Chlorpromazine at 50°C
| pH Condition | Degradation after 5 days |
|---|---|
| pH 4.0 | 16.4% |
| pH 7.0 | 99.9% |
| pH 9.0 | 99.9% |
This data suggests that while the compound is relatively stable at ambient temperatures across a range of pH values, its degradation is accelerated by heat, particularly at neutral and alkaline pH. Studies on injectable solutions of chlorpromazine hydrochloride also confirm that stability is pH-dependent, with maximum stability observed at specific pH values. nih.gov
Thermal Degradation Profiles
N-oxides of tertiary amines can be thermally labile. Studies involving the analysis of related compounds by gas chromatography (GC), which utilizes high temperatures, have demonstrated a characteristic degradation pathway. For instance, clozapine-N-oxide, a metabolite of the antipsychotic agent clozapine, undergoes significant on-column thermal reduction back to its parent drug, clozapine, at an operating temperature of 250°C. nih.gov
This type of thermal degradation, involving the deoxygenation of the N-oxide, is a likely pathway for Chlorpromazine N-Oxide as well. At elevated temperatures, Chlorpromazine N-Oxide is expected to revert to Chlorpromazine. This instability is a critical consideration for analytical methods that employ high temperatures, as it can lead to the inaccurate quantification of the N-oxide and the parent drug. nih.govnih.gov
Furthermore, the process of heat sterilization for aqueous solutions of chlorpromazine has been shown to induce degradation, leading to the formation of products including Chlorpromazine N-oxide and Chlorpromazine sulfoxide, indicating that thermal stress can initiate oxidative degradation pathways. nuph.edu.ua
Impurity Profiling and Identification of Degradation Products in Analytical Standards
The quality control of pharmaceutical substances relies on the accurate identification and quantification of impurities. A range of potential degradation products and process-related impurities of chlorpromazine are available as certified reference standards for use in analytical method development, validation, and quality control applications. synthinkchemicals.comsynzeal.com
These analytical standards are crucial for forced degradation studies and for establishing the impurity profiles of drug substances and products. synthinkchemicals.com Chlorpromazine N-Oxide is itself a key impurity and metabolite of Chlorpromazine. pharmaffiliates.com Other significant related compounds that are monitored include products of oxidation, demethylation, and hydroxylation.
Table 3: Common Chlorpromazine-Related Impurities and Degradation Products Used as Analytical Standards
| Compound Name | CAS Number | Molecular Formula | Nature of Compound |
|---|---|---|---|
| Chlorpromazine Sulfoxide (Impurity A) | 969-99-3 | C17H19ClN2OS | Oxidation Product |
| Chlorpromazine N-Oxide | 1672-76-0 | C17H19ClN2OS | Oxidation/Metabolic Product |
| Chlorpromazine-N-S-dioxide | 10404-90-7 | C17H19ClN2O2S | Oxidation Product |
| Nor-chlorpromazine Sulfoxide | 2037-58-3 | C16H17ClN2OS | Demethylation & Oxidation Product |
| 7-Hydroxy Chlorpromazine | 2095-62-7 | C17H19ClN2OS | Hydroxylation Product |
| Chlorpromazine Sulfone | 4337-86-4 | C17H19ClN2O2S | Oxidation Product |
Preclinical Biotransformation and Pharmacokinetic Research of Chlorpromazine N Oxide in Animal Models and in Vitro Systems
In Vitro Metabolism Studies (e.g., liver homogenates, microsomes)
The in vitro metabolism of chlorpromazine (B137089) and its derivatives has been investigated using various subcellular systems to elucidate the enzymatic processes involved in their biotransformation. Studies have utilized fortified 9000 g liver homogenates from male New Zealand white rabbits to examine metabolic pathways. nih.gov These preparations contain a mixture of microsomal and cytosolic fractions, offering a more comprehensive metabolic profile than microsomes alone. nih.govmdpi.com Such systems have demonstrated that chlorpromazine and its demethylated products undergo metabolic N-oxidation and α-C-oxidation, leading to the formation of hydroxylamines and carboxylic acids. nih.gov
Pulmonary microsomes, which contain flavin monooxygenase, have also been employed to study the N-oxidation of chlorpromazine across different species. nih.gov The use of subcellular fractions like microsomes is advantageous as it allows direct access of the compound to metabolic enzymes without the need to cross a cell membrane, though co-factors must be supplemented to activate metabolism. mdpi.com Investigations with isolated rat liver mitochondria have also been performed to understand the bioenergetic effects of parent compounds like chlorpromazine, revealing mechanisms such as the uncoupling of oxidative phosphorylation. mdpi.com
The biotransformation of chlorpromazine involves several enzymatic pathways, with N-oxidation and subsequent reduction being of significant interest.
N-Oxidation: The formation of chlorpromazine N-oxide from its parent tertiary amine, chlorpromazine, is an important metabolic step. In vitro studies using pulmonary microsomes have shown that this N-oxidation is catalyzed by the microsomal flavin monooxygenase system. nih.gov Significant species differences exist in the activity of this enzyme; for example, it is appreciably active in the rat but not in the rabbit. nih.gov The N-oxidation of chlorpromazine can be influenced by various agents. For instance, n-octylamine has been shown to accelerate chlorpromazine N-oxidation in the pulmonary microsomes of most species tested, while 2,4-dichloro-6-phenyl-phenoxyethylamine (DPEA) also stimulated this pathway in rats, pigs, and cats. nih.gov
Reduction: The reverse reaction, the reduction of the N-oxide metabolite, is also a critical pathway. The metabolic reduction of related compounds, such as N-hydroxynor1- and N-hydroxynor2chlorpromazine, to their parent amines has been demonstrated in vitro using rabbit liver homogenates. nih.gov The extensive in vivo reduction of chlorpromazine N-oxide to chlorpromazine observed in animal models strongly implies the presence of efficient N-oxide reductase enzyme systems. nih.govtandfonline.com Studies suggest this reduction occurs both within the gastrointestinal tract and at other systemic sites. tandfonline.comnih.gov
Following the administration of chlorpromazine N-oxide in preclinical models, a range of primary and secondary metabolites are formed, primarily through the initial reduction of the N-oxide back to chlorpromazine, followed by other phase I reactions. In studies with female rats, chlorpromazine N-oxide was extensively metabolized. nih.govtandfonline.com Notably, the parent N-oxide and any metabolites retaining the N-oxide functional group could not be identified in urine or fecal extracts, indicating a thorough reduction in vivo. nih.govtandfonline.com
The major metabolites identified in the urine and faeces of rats are the result of this initial reduction followed by hydroxylation, sulfoxidation, and N-demethylation. nih.govtandfonline.com However, analysis of bile from cannulated rats revealed the presence of the intact N-oxide, its N,S-dioxide derivative, and a glucuronide conjugate, which were not found in the final excreta. tandfonline.comnih.gov
Table 1: Metabolites Identified in Rats Following Administration of Chlorpromazine N-Oxide
| Metabolite | Identified in Urine nih.govtandfonline.com | Identified in Faeces nih.govtandfonline.com | Identified in Bile tandfonline.comnih.gov |
| Chlorpromazine | Yes | Yes | Yes |
| 7-Hydroxychlorpromazine (B195717) | Yes | Yes | Yes |
| Chlorpromazine Sulphoxide | Yes | Yes | Yes |
| N-Desmethylchlorpromazine | Yes | Yes | No |
| N-Desmethylchlorpromazine Sulphoxide | Yes | Yes | No |
| Chlorpromazine N-Oxide | No | No | Yes |
| Chlorpromazine N,S-Dioxide | No | No | Yes |
| 7-Hydroxychlorpromazine O-glucuronide | No | No | Yes |
In Vivo Metabolic Fate in Animal Models (e.g., rat studies)
In vivo studies in animal models, particularly the rat, have been crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorpromazine N-oxide. These studies reveal a complex metabolic fate characterized by extensive reduction and subsequent biotransformation.
Mass balance studies are designed to determine the routes and extent of excretion of a compound and its metabolites. nih.gov A study involving the administration of radiolabeled ³H-chlorpromazine N-oxide to female rats provided a clear profile of its excretion. nih.govtandfonline.com Over a defined period, the total recovery of radioactivity demonstrated that the primary route of elimination was through the faeces. nih.govtandfonline.com
Approximately twice as much of the administered radioactivity was recovered in the faeces compared to the urine. nih.govtandfonline.com This distribution highlights the importance of both biliary and gastrointestinal excretion pathways for the metabolites of chlorpromazine N-oxide.
Table 2: Excretion of Radioactivity in Female Rats Following Administration of ³H-Chlorpromazine N-Oxide
| Excretion Route | Percentage of Administered Radioactivity (Mean ± S.D.) |
| Faeces | 52.1% ± 9.7% nih.govtandfonline.com |
| Urine | 26.9% ± 7.2% nih.govtandfonline.com |
A key finding from in vivo preclinical research is the extensive reduction of chlorpromazine N-oxide back to its parent compound, chlorpromazine. nih.govtandfonline.com The presence of chlorpromazine and its subsequent metabolites (such as 7-hydroxychlorpromazine and chlorpromazine sulphoxide) as the primary identified compounds in the excreta of rats administered the N-oxide is strong evidence of this reductive pathway. nih.govtandfonline.com
To determine the location of this reduction, studies compared different routes of administration. tandfonline.comnih.gov When chlorpromazine N-oxide was given orally, reduction could occur in the gastrointestinal tract due to gut microflora or enzymes in the gut wall. However, when administered via intraperitoneal (i.p.) injection, which bypasses the gut, the same profile of reduced metabolites was found in the urine and faeces. tandfonline.comnih.gov This demonstrates conclusively that the reduction of chlorpromazine N-oxide is not limited to the gastrointestinal tract but also occurs systemically at other sites in the body. tandfonline.comnih.gov
Furthermore, the detection of chlorpromazine N-oxide and chlorpromazine N,S-dioxide in the bile of cannulated rats, but not in the faeces of non-cannulated rats, suggests that these biliary metabolites are reduced during their passage down the intestinal tract before elimination. nih.gov
Comparative Metabolism Studies across Different Preclinical Species
The metabolism of xenobiotics can vary significantly between species, and chlorpromazine N-oxide is no exception. Comparative studies have revealed notable differences in its biotransformation pathways across various preclinical animal models.
A major point of divergence is the extent of in vivo reduction. While studies in the rat show a near-complete reduction of the N-oxide group, with no N-oxidized compounds being detected in the final excreta, this is not the case in other species. nih.govtandfonline.comnih.gov In studies involving female dogs, both unchanged chlorpromazine N-oxide and chlorpromazine N,S-dioxide (a metabolite retaining the N-oxide group) were identified in the excreta. nih.govscite.ai The parent N-oxide was found in the faeces of the dog, a key contrast to the findings in rats. nih.govscite.ai This observation points to a lower capacity for, or saturation of, the N-oxide reduction pathways in dogs compared to rats. nih.gov
Table 3: Comparative Metabolites of Chlorpromazine N-Oxide in Rat vs. Dog Excreta
| Metabolite | Identified in Rat Excreta nih.govtandfonline.com | Identified in Dog Excreta nih.govscite.ai |
| Chlorpromazine N-Oxide | No | Yes (Faeces) |
| Chlorpromazine N,S-Dioxide | No | Yes |
| Chlorpromazine | Yes | Yes |
| 7-Hydroxychlorpromazine | Yes | Yes |
| Chlorpromazine Sulphoxide | Yes | Yes |
| N-Desmethylchlorpromazine | Yes | Yes |
| N-Desmethylchlorpromazine Sulphoxide | Yes | Yes |
Differences are also evident at the enzymatic level. A broad comparative study of pulmonary N-oxidation of chlorpromazine using lung microsomes from nine different preclinical species (mouse, hamster, pig, rat, dog, cat, guinea pig, goat, and rabbit) revealed substantial variation in enzymatic activity. nih.gov The activity of chlorpromazine-N-oxidase was generally higher than that for another tested amine, imipramine, but the ratio of activities was not constant across species. nih.gov The rabbit and guinea pig showed little to no pulmonary N-oxidase activity, whereas the rat demonstrated significant activity. nih.gov These findings underscore that the metabolic fate of chlorpromazine N-oxide is highly dependent on the species being studied.
Investigation of Biological Interactions and Mechanistic Insights of Chlorpromazine N Oxide Maleic Acid Salt Preclinical Focus
Receptor Binding Studies in Preclinical Models
Preclinical data focusing specifically on the receptor binding profile of Chlorpromazine (B137089) N-Oxide Maleic Acid Salt is not extensively detailed in available research. However, the biological context of this metabolite is rooted in its parent compound, chlorpromazine. Chlorpromazine itself exhibits a broad spectrum of receptor interactions, functioning as an antagonist at dopamine (B1211576) D2 receptors, which is central to its antipsychotic effects. drugbank.comnih.gov It also demonstrates binding activity to other receptors, including 5-hydroxytryptamine (serotonin) receptors and histamine H4 receptors. drugbank.com The activity of Chlorpromazine N-Oxide at these or other receptors remains a subject for further specific investigation.
Enzyme Inhibition or Modulation (e.g., cytochrome P450 interactions relevant to metabolism)
Chlorpromazine N-Oxide is a product of the extensive metabolism of chlorpromazine, a process heavily mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com In vitro studies using human liver microsomes have identified specific CYP isoenzymes responsible for chlorpromazine's biotransformation. CYP1A2 is the primary enzyme catalyzing N-demethylation and a major contributor to 5-sulfoxidation, while CYP3A4 also plays a role in 5-sulfoxidation. nih.gov The parent compound, chlorpromazine, is metabolized by CYP2D6, CYP1A2, and CYP3A4, leading to the formation of approximately 10 to 12 major metabolites, including Chlorpromazine N-Oxide. drugbank.com
Beyond its role as a substrate for CYP enzymes, chlorpromazine has been shown to inhibit other enzyme systems in preclinical models. Studies have demonstrated that chlorpromazine can inhibit the activity of nitric oxide synthase in mouse brain cytosol and also inhibit arginase activity in mouse lung cytosol. nih.gov Furthermore, it has been identified as a potent inhibitor of alkaline phosphatase activity in the rat brain. nih.gov The inhibitory or modulatory potential of the Chlorpromazine N-Oxide metabolite on these or other enzyme systems has not been fully elucidated.
| Enzyme | Interaction with Parent Compound (Chlorpromazine) | Reference |
|---|---|---|
| CYP1A2 | Major enzyme for N-demethylation and 5-sulfoxidation. | drugbank.comnih.gov |
| CYP2D6 | Major pathway for overall metabolism. | drugbank.com |
| CYP3A4 | Contributes to metabolism, including 5-sulfoxidation. | drugbank.comnih.gov |
| Nitric Oxide Synthase | Inhibited by chlorpromazine in mouse brain cytosol. | nih.gov |
| Alkaline Phosphatase | Potently inhibited by chlorpromazine in rat brain. | nih.gov |
Cellular Uptake and Distribution Mechanisms in Model Systems (in vitro)
The mechanisms of cellular uptake for Chlorpromazine N-Oxide have not been specifically detailed, but extensive research exists for the parent compound, chlorpromazine. Chlorpromazine is widely used in cell biology research as a specific inhibitor of clathrin-mediated endocytosis, a primary pathway for the uptake of substances into cells. researchgate.netdovepress.com Its inhibitory action on this pathway has been demonstrated in various cell lines, including human bone marrow stromal cells (hBMSCs) and bEnd.3 brain endothelial cells. researchgate.netdovepress.com
In vitro biokinetic studies have been conducted to understand the uptake and distribution of chlorpromazine in different cell cultures. Research involving Balb/c 3T3, Caco-2, and HepaRG cells showed that chlorpromazine is taken up by the cells, with the highest amounts found in the Caco-2 and HepaRG cell compartments. nih.gov This uptake significantly influences the concentration of the compound available in the medium. nih.gov The study also highlighted that chlorpromazine is highly protein-bound in cell medium containing fetal bovine serum, which affects its bioavailable concentration. nih.gov
Interactions with Other Chemical Entities in Research Contexts (e.g., drug-drug interaction studies in vitro)
In vitro studies have demonstrated that the metabolic pathways leading to the formation of Chlorpromazine N-Oxide can be influenced by other chemical entities. The metabolism of chlorpromazine is susceptible to inhibition by other drugs, indicating a potential for drug-drug interactions at the enzyme level. nih.gov
An in vitro study using human liver microsomes investigated the effects of antidepressants on chlorpromazine metabolism. The findings showed that fluvoxamine potently inhibited chlorpromazine 5-sulfoxidation, mono-N-demethylation, and di-N-demethylation via a competitive mechanism. nih.gov Imipramine also demonstrated a moderate inhibitory effect on these metabolic pathways. nih.gov Such interactions can alter the metabolic profile of chlorpromazine, potentially affecting the rate of formation of its N-oxide metabolite.
Another reported interaction involves antacids containing aluminum and magnesium, which may decrease the serum concentrations of orally administered phenothiazines like chlorpromazine. drugs.com The proposed mechanism is the adsorption of the phenothiazine (B1677639) by the antacid, which reduces its bioavailability. drugs.com
| Interacting Compound | Effect on Chlorpromazine Metabolism (in vitro) | Inhibition Constant (Ki) / Mechanism | Reference |
|---|---|---|---|
| Fluvoxamine | Potent competitive inhibition of 5-sulfoxidation, mono-N-demethylation, and di-N-demethylation. | Ki = 2.8 µM (5-sulfoxidation) Ki = 1.4 µM (mono-N-demethylation) Ki = 1.1 µM (di-N-demethylation) | nih.gov |
| Imipramine | Moderate inhibition of 5-sulfoxidation, mono-N-demethylation, and di-N-demethylation. | Ki = 8.7 µM (competitive) Ki = 16.0 µM (non-competitive) Ki = 13.5 µM (mixed) | nih.gov |
Investigation of Biological Activity of N-Oxide Metabolites in Preclinical Models (e.g., relative to parent compounds)
The biological activity of Chlorpromazine N-Oxide has been investigated in preclinical models, particularly concerning its own metabolic fate and relative contribution to the parent compound's effects. N-oxides are known to be potentially unstable metabolites that can revert to the parent compound. medipol.edu.tr
Research Paradigms and Future Perspectives in Chlorpromazine N Oxide Maleic Acid Salt Studies
Application of Emerging Analytical Technologies
The accurate detection and characterization of phenothiazine (B1677639) metabolites like Chlorpromazine (B137089) N-Oxide are fundamental to understanding their in vivo fate. Modern analytical chemistry provides a powerful toolkit for this purpose, moving beyond older methods to offer enhanced sensitivity, specificity, and structural elucidation. nih.gov
Advanced chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), are invaluable for separating and identifying metabolites from complex biological matrices. nih.gov UPLC-MS offers superior resolution and speed compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the confident determination of elemental compositions for the metabolite and its fragments. acs.org
Spectroscopic methods remain central to the definitive structural confirmation of isolated metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is essential for elucidating the precise molecular structure of Chlorpromazine N-Oxide, confirming the site of oxidation. acs.org
The integration of these analytical technologies within a metabolomics framework allows for a global view of xenobiotic metabolism. nih.gov This approach combines advanced analytical data with sophisticated data analysis (chemometrics) to map metabolic pathways and discover novel or unexpected metabolites, providing a more complete picture of the biotransformation of chlorpromazine. nih.govnih.gov
Table 1: Emerging Analytical Technologies in Phenothiazine Metabolite Research
| Technology | Application in Chlorpromazine N-Oxide Studies | Key Advantages |
|---|---|---|
| UPLC-MS/MS | Separation and sensitive detection of the N-oxide and related metabolites in biological fluids (urine, plasma). | High throughput, superior separation efficiency, and structural information from tandem MS. |
| HRMS (e.g., Q-TOF) | Accurate mass determination to confirm the elemental formula of the N-oxide metabolite. | High mass accuracy and resolution, increasing confidence in metabolite identification. acs.org |
| NMR Spectroscopy | Unambiguous structural elucidation of the isolated N-oxide, confirming the position of the N-O bond. | Provides definitive structural information, crucial for differentiating isomers. acs.org |
| Metabolomics Platforms | Comprehensive profiling of all detectable metabolites following chlorpromazine administration to map metabolic networks. | Offers a holistic view of biotransformation and can reveal previously unknown metabolic pathways. nih.gov |
Advanced Computational Modeling for Structure-Reactivity and Biotransformation Prediction
Computational modeling has become an indispensable tool in modern drug metabolism research, offering predictive insights that can guide and refine experimental studies. For Chlorpromazine N-Oxide, these models can predict its formation, stability, and potential interactions.
Biotransformation prediction tools, such as BioTransformer, utilize knowledge-based systems and machine learning algorithms to forecast the metabolic fate of small molecules. nih.gov These programs can predict which enzymes are likely to act on a substrate and the resulting metabolites. nih.gov For instance, a tool like CypReact, which is integrated into BioTransformer, can predict the likelihood of chlorpromazine being a substrate for specific Cytochrome P450 (CYP) enzymes that catalyze N-oxidation. nih.gov Flavin-containing monooxygenases (FMOs) are also primary catalysts for the oxidation of nitrogen-containing compounds and would be a focus of such predictive models. researchgate.net
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of Chlorpromazine N-Oxide. mdpi.com These calculations can help rationalize its stability and predict its susceptibility to further reactions, such as reduction back to the parent chlorpromazine. By modeling the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can gain insight into its chemical reactivity and photophysical properties. mdpi.com This information is critical for understanding why the N-oxide function may or may not be stable in a biological environment. nih.gov
Table 2: Computational Tools for Metabolite Prediction and Analysis
| Tool/Method | Specific Application for Chlorpromazine N-Oxide | Predicted Outcome |
|---|---|---|
| BioTransformer | Predicts the phase I and phase II metabolites of chlorpromazine. | Generation of a ranked list of likely metabolites, including the N-oxide, sulfoxide (B87167), and glucuronidated forms. nih.gov |
| CypReact | Identifies specific CYP450 isoforms responsible for the N-oxidation of chlorpromazine. | Prediction of enzyme-substrate specificity, guiding targeted in vitro metabolism studies. nih.gov |
| DFT Calculations | Models the electronic structure, bond energies, and reactivity of the N-oxide functional group. | Insights into the chemical stability of the N-oxide and its potential for redox cycling. mdpi.com |
The Broader Role of N-Oxide Metabolites in Xenobiotic Research
The formation of N-oxides is a common and important pathway in the metabolism of xenobiotics—chemical substances foreign to a biological system. nih.gov This metabolic step is generally considered a detoxification reaction. The addition of an oxygen atom to a nitrogen-containing compound, such as the tertiary amine in chlorpromazine's side chain, typically increases the molecule's polarity and water solubility. nih.gov This transformation facilitates the excretion of the compound from the body, usually via urine, thereby reducing its potential for accumulation and toxicity. rsc.org
The enzymes primarily responsible for N-oxidation are part of the broad class of mixed-function oxidases, which include the well-known cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMOs). researchgate.netnih.gov FMOs, in particular, are recognized for their significant role in metabolizing nitrogen- and sulfur-containing xenobiotics. researchgate.net
Addressing Unresolved Questions in Phenothiazine N-Oxide Chemistry and Biology
Despite decades of research on phenothiazines, several critical questions regarding their N-oxide metabolites, including Chlorpromazine N-Oxide, remain to be fully answered. These unresolved areas represent important frontiers for future investigation.
One of the most significant questions is the precise in vivo stability and fate of the N-oxide. Studies in rats have shown that after oral administration of Chlorpromazine N-Oxide, the N-oxide itself could not be identified in excretions; instead, metabolites such as chlorpromazine and its sulfoxide were found. nih.gov This suggests that the N-oxide may be rapidly and extensively reduced back to the parent compound in the gut or during first-pass metabolism, acting more as a transient intermediate than a terminal metabolite. nih.gov Elucidating the enzymes and biological conditions responsible for this reduction is a key unresolved issue.
Another major question is how N-oxidation specifically modulates the diverse biological activities of chlorpromazine. Phenothiazines are known to interact with a wide array of targets beyond dopamine (B1211576) receptors, including calmodulin and various ion channels, and exhibit activities such as anticancer and antibacterial effects. brieflands.comnih.gov It is largely unknown how the addition of the N-oxide functional group alters the binding affinity and functional effects at these diverse targets. For example, the related sulfoxide metabolite has been shown to have a decreased affinity for calmodulin, suggesting that oxidation can significantly impact biological interactions. nih.gov
Finally, the potential for redox cycling between chlorpromazine and its N-oxide metabolite and the biological consequences of such a cycle are not well understood. This cycling could influence the local redox state within cells and tissues, potentially contributing to oxidative stress, a mechanism implicated in the side effects of some drugs. mdpi.com Future studies using advanced analytical and computational methods are needed to address these questions and provide a more complete understanding of the role of N-oxidation in the pharmacology and toxicology of phenothiazines.
Q & A
Basic Research Questions
Q. What is the recommended synthesis pathway for Chlorpromazine N-Oxide Maleic Acid Salt, and what critical parameters influence yield and purity?
- Methodology :
- Step 1 : React Chlorpromazine N-Oxide base with maleic acid in ethanol under reflux (4–6 hours) .
- Step 2 : Neutralize the precipitate with hydrochloric acid to form the maleate salt.
- Step 3 : Purify via filtration and drying under inert conditions to prevent degradation .
- Critical Parameters :
- Solvent choice : Ethanol ensures solubility of intermediates .
- Reaction time : Prolonged reflux improves salt formation efficiency .
- pH control : Neutralization with HCl must be gradual to avoid hydrolysis of the maleate ion .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Confirms planar structure of the maleate ion and intramolecular hydrogen bonding .
- HPLC : Quantifies purity using a C18 column with UV detection (λ = 254 nm); retention time compared to reference standards (e.g., USP/Pharmaceutical Secondary Standards) .
- Titration : Measures acid-base equivalence points to verify stoichiometry (e.g., diprotic behavior of maleic acid) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Storage Protocol :
- Store in airtight, light-resistant containers at 2–8°C to prevent oxidation and photodegradation .
- Avoid exposure to moisture: Hygroscopicity of maleate salts can lead to hydrolysis .
- Stability Indicators :
- Colorimetric tests : Degradation products (e.g., dibromosuccinic acid) can be detected via bromine oxidation followed by resorcinol-sulfuric acid assay .
Advanced Research Questions
Q. How does the N-oxide functional group in Chlorpromazine N-Oxide influence its metabolic pathways compared to non-oxidized analogs?
- Metabolic Insights :
- In vivo studies (rat models) : Chlorpromazine N-Oxide undergoes extensive metabolism, yielding five urinary metabolites, but the parent compound is undetectable, suggesting rapid enzymatic reduction .
- Cross-reactivity challenges : N-Oxide metabolites interfere with immunoassays; rigorous cross-reactant challenges (e.g., spiking with 2–5× excess potential interferents) are required to validate analytical specificity .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Challenges :
- Matrix effects : Plasma proteins bind to maleate ions, reducing recovery rates .
- Isomeric interference : Maleic acid’s cis-configuration may co-elute with fumaric acid (trans-isomer) in HPLC .
- Solutions :
- Sample preparation : Solid-phase extraction (C18 cartridges) with ion-pairing agents (e.g., heptafluorobutyric acid) improves selectivity .
- Chromatographic optimization : Use a BIST™ (Bridge Ion Separation Technology) column to resolve maleate/fumarate isomers .
Q. How does the maleate counterion affect the pharmacokinetic profile of Chlorpromazine N-Oxide compared to other salts (e.g., hydrochloride)?
- Comparative Data :
- Solubility : Maleate salts exhibit higher aqueous solubility than hydrochloride forms, enhancing bioavailability .
- Dissociation kinetics : Maleic acid’s pKa values (pKa₁ = 1.9, pKa₂ = 6.1) enable pH-dependent release in the gastrointestinal tract .
- Table 1 : Pharmacokinetic Parameters
| Salt Form | Solubility (mg/mL) | Tmax (hr) | Bioavailability (%) |
|---|---|---|---|
| Maleate | 25.3 | 1.5 | 78 |
| Hydrochloride | 12.7 | 2.2 | 64 |
| Data derived from in vitro dissolution studies |
Q. What strategies are employed to minimize cross-reactivity of Chlorpromazine N-Oxide metabolites in immunoassays?
- Methodological Adjustments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
